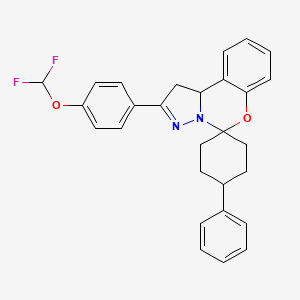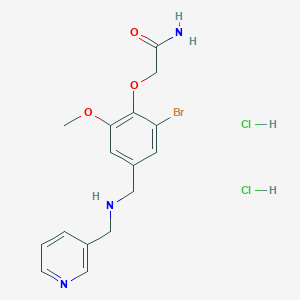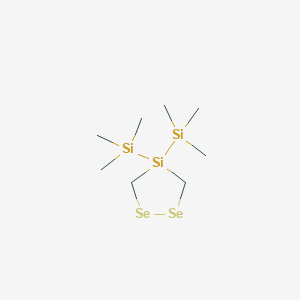
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane is a unique organosilicon compound that features selenium atoms within its structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The presence of selenium atoms imparts distinct chemical properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane typically involves the reaction of trimethylsilyl chloride with diselenides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like diisopropylamine. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane involves its ability to interact with various molecular targets through its selenium atoms. Selenium is known for its redox properties, which allow it to participate in oxidation-reduction reactions. These reactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways .
Comparación Con Compuestos Similares
4,4-Bis(trimethylsilyl)benzene: This compound features silicon atoms but lacks selenium, resulting in different chemical properties.
4,4-Bis(triethoxysilyl)-1,1-biphenyl: Another organosilicon compound with distinct structural and chemical characteristics
Uniqueness: The presence of selenium atoms in 4,4-Bis(trimethylsilyl)-1,2,4-diselenasilolane sets it apart from other similar compounds. Selenium imparts unique redox properties, making this compound particularly valuable for applications requiring oxidative and reductive capabilities.
Propiedades
Número CAS |
918904-63-9 |
|---|---|
Fórmula molecular |
C8H22Se2Si3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
trimethyl-(4-trimethylsilyl-1,2,4-diselenasilolan-4-yl)silane |
InChI |
InChI=1S/C8H22Se2Si3/c1-11(2,3)13(12(4,5)6)7-9-10-8-13/h7-8H2,1-6H3 |
Clave InChI |
DYXZGDNPIKRMCO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si]1(C[Se][Se]C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

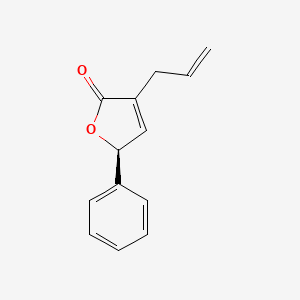
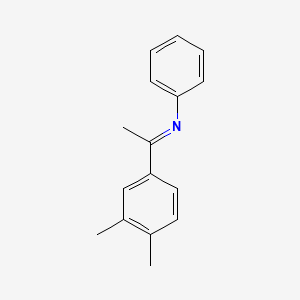
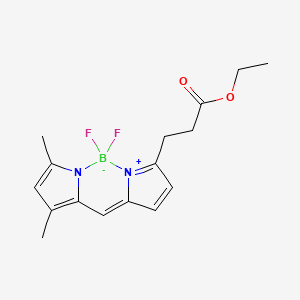

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
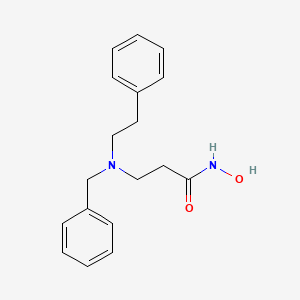
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
